Cas no 2361704-05-2 (N-(2-Hydroxy-2,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide)

N-(2-Hydroxy-2,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide is a specialized chemical compound featuring a piperidine-4-carboxamide core functionalized with a hydroxy-dimethylbutyl group and an acryloyl moiety. Its structural design offers potential utility in medicinal chemistry, particularly as a building block for drug discovery or as a precursor in the synthesis of bioactive molecules. The presence of both hydroxyl and acrylamide functionalities enhances its reactivity, enabling selective modifications for targeted applications. This compound may exhibit favorable solubility and stability properties, making it suitable for research in protease inhibition or covalent drug development. Its precise physicochemical and pharmacological characteristics warrant further investigation for specific therapeutic or synthetic applications.
N-(2-Hydroxy-2,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide structure
2361704-05-2 structure
Product name:N-(2-Hydroxy-2,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide
CAS No:2361704-05-2
MF:C15H26N2O3
MW:282.378544330597
CID:5894659
PubChem ID:145903922

N-(2-Hydroxy-2,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26574131
    • Z3664804240
    • N-(2-hydroxy-2,3-dimethylbutyl)-1-(prop-2-enoyl)piperidine-4-carboxamide
    • N-(2-Hydroxy-2,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide
    • 2361704-05-2
    • Inchi: 1S/C15H26N2O3/c1-5-13(18)17-8-6-12(7-9-17)14(19)16-10-15(4,20)11(2)3/h5,11-12,20H,1,6-10H2,2-4H3,(H,16,19)
    • InChI Key: JGOUPVTVEFOBKW-UHFFFAOYSA-N
    • SMILES: OC(C)(CNC(C1CCN(C(C=C)=O)CC1)=O)C(C)C

Computed Properties

  • Exact Mass: 282.19434270g/mol
  • Monoisotopic Mass: 282.19434270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 69.6Ų

N-(2-Hydroxy-2,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26574131-0.05g
N-(2-hydroxy-2,3-dimethylbutyl)-1-(prop-2-enoyl)piperidine-4-carboxamide
2361704-05-2
0.05g
$246.0 2023-05-31

Additional information on N-(2-Hydroxy-2,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide

Research Brief on N-(2-Hydroxy-2,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide (CAS: 2361704-05-2)

In recent years, the compound N-(2-Hydroxy-2,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide (CAS: 2361704-05-2) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The purpose of this research brief is to provide an up-to-date overview of the latest studies and developments related to this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.

The synthesis of N-(2-Hydroxy-2,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide involves a multi-step process that has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to characterize the compound and ensure its structural integrity. The presence of the hydroxy and prop-2-enoyl groups in the molecule is believed to contribute to its bioactivity, particularly in modulating specific enzymatic pathways.

Recent in vitro and in vivo studies have explored the pharmacological properties of this compound. Preliminary findings suggest that it exhibits potent inhibitory effects on certain kinases, which are implicated in various disease states, including cancer and inflammatory disorders. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively targets the PI3K/AKT/mTOR pathway, a critical signaling cascade in tumorigenesis. These findings highlight its potential as a lead compound for the development of novel anticancer therapies.

In addition to its anticancer properties, N-(2-Hydroxy-2,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has also been investigated for its neuroprotective effects. A recent study in the European Journal of Pharmacology reported that the compound could attenuate oxidative stress and neuronal apoptosis in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's. These effects are thought to be mediated through the activation of the Nrf2/ARE pathway, which plays a crucial role in cellular defense mechanisms against oxidative damage.

Despite these promising results, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical and clinical studies. Current research efforts are focused on optimizing the pharmacokinetic and pharmacodynamic profiles of the compound, with the aim of advancing it into clinical trials. Collaborative initiatives between academic institutions and pharmaceutical companies are underway to accelerate this process.

In conclusion, N-(2-Hydroxy-2,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide represents a promising candidate for therapeutic development in oncology and neurology. Its unique chemical structure and multifaceted bioactivity make it a valuable subject of ongoing research. Future studies should prioritize the elucidation of its precise molecular mechanisms and the development of derivatives with improved drug-like properties. As the field progresses, this compound may pave the way for innovative treatments for some of the most challenging diseases.

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